10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine
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Overview
Description
(11bS)-2,6-Diphenyl-N,N-bis(®-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is a complex organic compound with a unique structure It is characterized by its multiple phenyl groups and a dioxaphosphepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11bS)-2,6-Diphenyl-N,N-bis(®-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves multiple steps. The process begins with the preparation of the dioxaphosphepin ring, followed by the introduction of phenyl groups and the final attachment of the N,N-bis(®-1-phenylethyl) moiety. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(11bS)-2,6-Diphenyl-N,N-bis(®-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (11bS)-2,6-Diphenyl-N,N-bis(®-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific molecular configuration. It can serve as a probe to investigate biochemical pathways and molecular targets.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers are exploring its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry
Industrially, (11bS)-2,6-Diphenyl-N,N-bis(®-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (11bS)-2,6-Diphenyl-N,N-bis(®-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxaphosphepin derivatives and phenyl-substituted organic molecules. Examples are:
- 2,6-Diphenyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine
- N,N-bis(®-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine
Uniqueness
What sets (11bS)-2,6-Diphenyl-N,N-bis(®-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine apart is its specific stereochemistry and the presence of multiple phenyl groups
Properties
IUPAC Name |
10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H46NO2P/c1-33(35-19-7-3-8-20-35)49(34(2)36-21-9-4-10-22-36)52-50-47-43(37-23-11-5-12-24-37)31-39-27-15-17-29-41(39)45(47)46-42-30-18-16-28-40(42)32-44(48(46)51-52)38-25-13-6-14-26-38/h3-14,19-26,31-34H,15-18,27-30H2,1-2H3/t33-,34-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURXNEVILFDRGW-KKLWWLSJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C=C5CCCCC5=C4C6=C7CCCCC7=CC(=C6O3)C8=CC=CC=C8)C9=CC=CC=C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=C(C=C5CCCCC5=C4C6=C7CCCCC7=CC(=C6O3)C8=CC=CC=C8)C9=CC=CC=C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H46NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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